

Mass spectrometry fragmentation pattern of 2-Acetyl-5-methylthiazole

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Compound of Interest

Compound Name: 2-Acetyl-5-methylthiazole

Cat. No.: B1332114

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An Application Note on the Mass Spectrometry Fragmentation of **2-Acetyl-5-methylthiazole**

Introduction

2-Acetyl-5-methylthiazole (C_6H_7NOS , Molecular Weight: 141.19 g/mol) is a heterocyclic compound recognized for its distinct nutty, roasted, and savory flavor profile, making it a significant component in the food and fragrance industries.^{[1][2]} Accurate identification and structural elucidation of such compounds are critical for quality control, research, and development. Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), serves as a powerful analytical technique for this purpose. This document outlines the predicted fragmentation pathway of **2-Acetyl-5-methylthiazole** under EI conditions and provides a standardized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pathway

While a published mass spectrum for **2-Acetyl-5-methylthiazole** is not readily available, its fragmentation pattern can be reliably predicted based on established principles of mass spectrometry for ketones and related thiazole structures, such as 2-acetylthiazole.^{[3][4][5]} The primary fragmentation events are expected to be alpha-cleavages adjacent to the carbonyl group of the acetyl moiety.

Upon electron ionization at a standard energy of 70 eV, the **2-Acetyl-5-methylthiazole** molecule will form a molecular ion ($[M]^{+\bullet}$) at a mass-to-charge ratio (m/z) of 141. This molecular ion is expected to undergo two main fragmentation pathways:

- Formation of the Acylium Ion ($[CH_3CO]^+$): The most characteristic fragmentation for acetyl-substituted compounds involves the cleavage of the bond between the carbonyl carbon and the aromatic ring. This yields the highly stable acylium cation at m/z 43.^[3] This fragment is often the most abundant peak (base peak) in the spectrum of 2-acetylaromatic compounds. The corresponding radical fragment, 5-methylthiazole, can also be detected as a cation at m/z 98.
- Loss of a Methyl Radical ($\bullet CH_3$): Alpha-cleavage between the carbonyl carbon and its methyl group results in the loss of a methyl radical (mass of 15 Da). This produces a stable 5-methylthiazol-2-ylcarbonylium ion at m/z 126 ($[M-15]^+$). This is anticipated to be another significant peak in the mass spectrum.

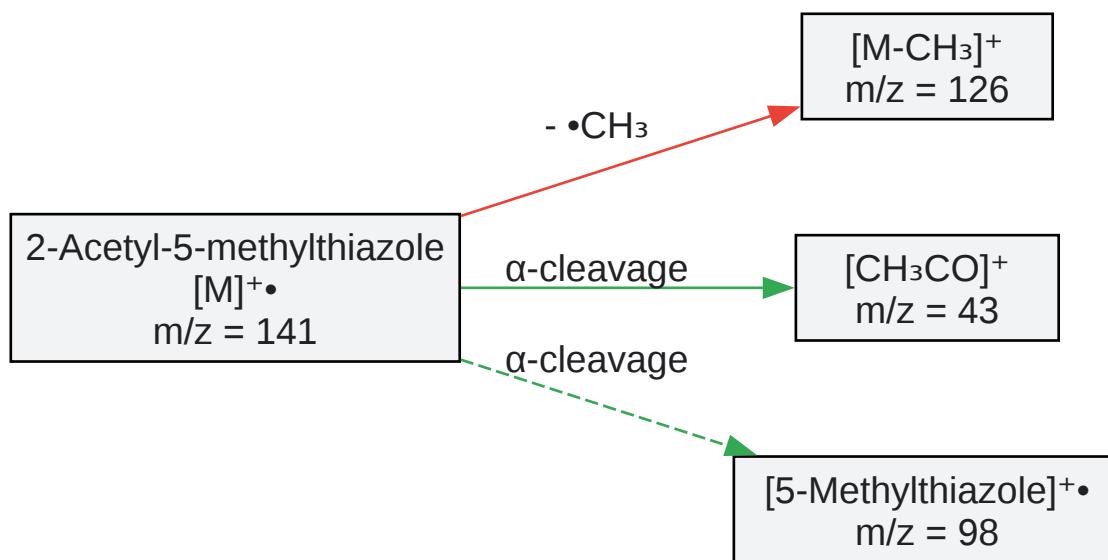
Further fragmentation of the thiazole ring itself can occur, but the aforementioned alpha-cleavages are predicted to be the most dominant and diagnostically significant fragmentation pathways.

Quantitative Data Summary

The following table summarizes the predicted key ions in the electron ionization mass spectrum of **2-Acetyl-5-methylthiazole**. Relative abundances are predicted based on the fragmentation of analogous compounds.^[3]

m/z	Proposed Ion Fragment	Formula	Neutral Loss	Predicted Relative Abundance
141	Molecular Ion	$[C_6H_7NOS]^{+}\bullet$	-	Moderate
126	$[M - CH_3]^+$	$[C_5H_4NOS]^+$	$\bullet CH_3$	High
98	$[5\text{-Methylthiazole}]^{+}\bullet$	$[C_4H_5NS]^{+}\bullet$	$\bullet COCH_3$	Moderate
43	Acylium Ion	$[C_2H_3O]^+$	$C_4H_4NS\bullet$	High (Potential Base Peak)

Fragmentation Pathway Diagram



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Caption: Proposed EI-MS fragmentation pathway for **2-Acetyl-5-methylthiazole**.

Experimental Protocol: GC-MS Analysis

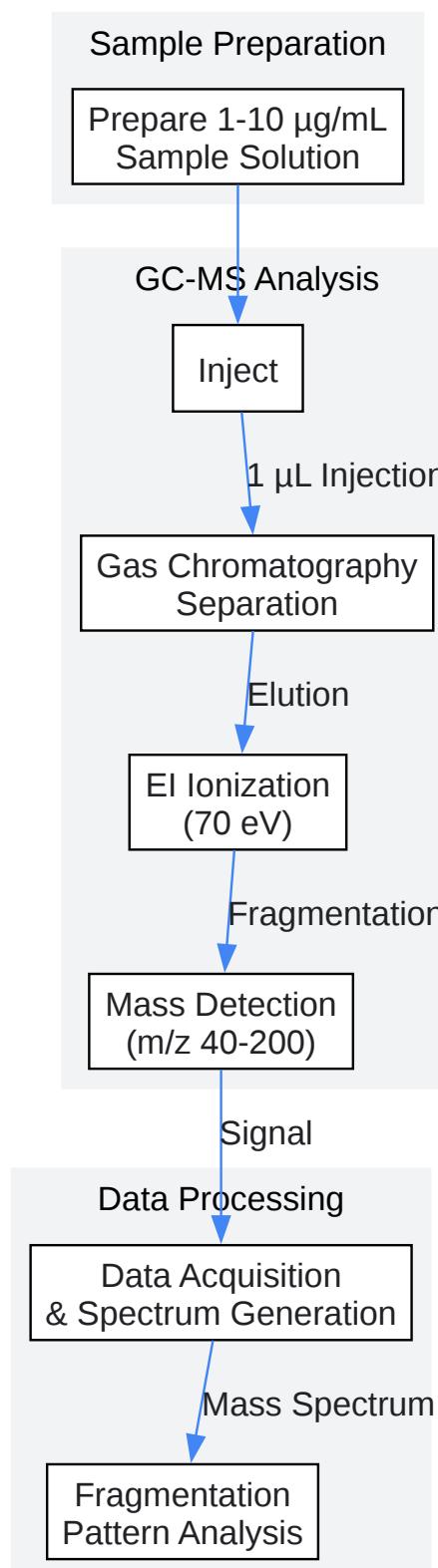
This protocol provides a general methodology for the analysis of **2-Acetyl-5-methylthiazole** using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

- Prepare a stock solution of 1 mg/mL of **2-Acetyl-5-methylthiazole** in a volatile organic solvent such as methanol or dichloromethane.
- Prepare a working solution by diluting the stock solution to a final concentration of 1-10 μ g/mL.

2. GC-MS Instrumentation and Parameters

- System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Workflow Diagram:



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Caption: General workflow for the GC-MS analysis of **2-Acetyl-5-methylthiazole**.

Table of GC-MS Parameters:

Parameter	Recommended Setting
Gas Chromatograph	
Injection Volume	1 μ L
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 50:1 ratio)
Carrier Gas	Helium, constant flow (e.g., 1.0 mL/min)
GC Column	DB-5ms, 30 m x 0.25 mm ID x 0.25 μ m film thickness (or equivalent)
Oven Program	Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Scan Range	m/z 40-250
Solvent Delay	3-4 minutes

3. Data Analysis

- Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
- Extract the mass spectrum corresponding to the chromatographic peak.
- Identify the molecular ion peak (m/z 141) and major fragment ions.

- Compare the observed fragmentation pattern with the predicted data (m/z 126, 98, 43) and reference spectra of similar compounds to confirm identification.

Conclusion

The structural elucidation of **2-Acetyl-5-methylthiazole** can be effectively performed using GC-MS. The predicted fragmentation pattern, characterized by dominant ions at m/z 43 ($[\text{CH}_3\text{CO}]^+$) and m/z 126 ($[\text{M}-\text{CH}_3]^+$), provides a reliable basis for its identification. The detailed protocol herein offers a standardized approach for researchers and analysts in the fields of flavor chemistry, quality control, and drug development to achieve accurate and reproducible results.

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